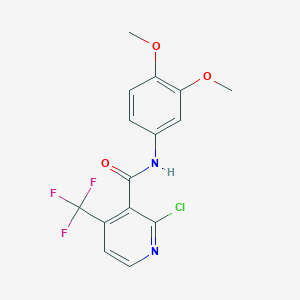
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention in the scientific community due to its potential therapeutic applications for cystic fibrosis (CF) and other diseases associated with CFTR dysfunction.
科学研究应用
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction. CF is a genetic disease caused by mutations in the CFTR gene, which encodes for the CFTR protein. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes. Mutations in CFTR result in the production of a faulty protein that leads to a buildup of thick, sticky mucus in the lungs, pancreas, and other organs.
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to inhibit the activity of the CFTR protein, which can help to reduce the production of mucus in CF patients. In addition to CF, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has also been studied for its potential applications in other diseases such as polycystic kidney disease, secretory diarrhea, and pancreatic insufficiency.
作用机制
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide works by binding to a specific site on the CFTR protein, which prevents the protein from functioning properly. Specifically, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide binds to the nucleotide-binding domain 1 (NBD1) of the CFTR protein, which is responsible for ATP hydrolysis and channel gating. By inhibiting the activity of NBD1, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide prevents the CFTR protein from opening and closing properly, which reduces the amount of salt and water that is transported across cell membranes.
Biochemical and Physiological Effects
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the activity of the CFTR protein in a dose-dependent manner. In vivo studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the production of mucus in CF patients and improve lung function.
实验室实验的优点和局限性
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has a high affinity for the CFTR protein, which makes it a potent inhibitor. Third, it has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers.
However, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide also has some limitations for lab experiments. First, it is a non-specific inhibitor that can bind to other proteins in addition to CFTR. Second, it can have off-target effects that can complicate data interpretation. Third, it has a short half-life in vivo, which can limit its therapeutic potential.
未来方向
There are several future directions for 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide research. First, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a therapeutic agent for CF and other diseases associated with CFTR dysfunction. Second, researchers could explore the structure-activity relationship of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to identify more potent and specific inhibitors of the CFTR protein. Third, researchers could investigate the off-target effects of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to better understand its mechanism of action. Fourth, researchers could investigate the pharmacokinetics and pharmacodynamics of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to optimize its therapeutic potential. Fifth, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a tool for studying the role of CFTR in normal physiology and disease.
合成方法
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide was first synthesized by Van Goor et al. in 2006 using a modified version of the Hantzsch reaction. The synthesis involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid with 3,4-dimethoxyaniline and ammonium acetate in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain the final compound.
属性
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c1-23-10-4-3-8(7-11(10)24-2)21-14(22)12-9(15(17,18)19)5-6-20-13(12)16/h3-7H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWJKEQQNUDMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)
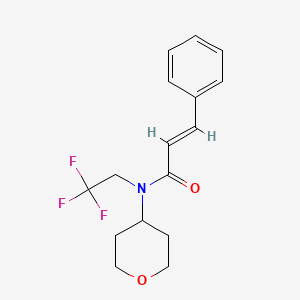
![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)
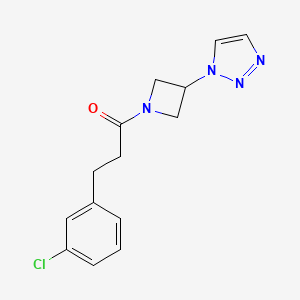
![3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3004026.png)
![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)
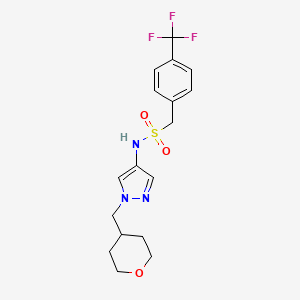
![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)
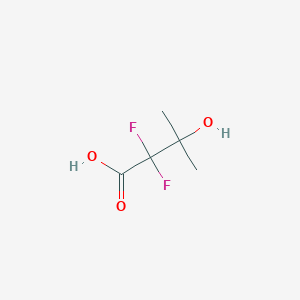
![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)
![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)